molecular formula C27H25N3O2S3 B4291438 5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4291438
M. Wt: 519.7 g/mol
InChI Key: RMDKBBWZOGSBSZ-LTTYQNBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione involves multiple steps, starting with the preparation of the quinoline and thiazolidine intermediates. One common method involves the condensation of 1-ethylquinoline-2-carbaldehyde with 4-methylbenzylamine under acidic conditions to form the quinoline intermediate. This is followed by a cyclization reaction with 3-propyl-2-thioxo-1,3-thiazolidine-4,4’-dione in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, while the thiazolidine ring can interact with proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-ethylquinolin-2(1H)-ylidene)-3-(4-methylphenyl)-3’-propyl-2’-thioxo-2,5’-bi-1,3-thiazolidine-4,4’-dione is unique due to its combination of quinoline and thiazolidine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(2Z,5E)-5-(1-ethylquinolin-2-ylidene)-3-(4-methylphenyl)-2-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S3/c1-4-16-29-24(31)23(35-27(29)33)26-30(19-13-10-17(3)11-14-19)25(32)22(34-26)21-15-12-18-8-6-7-9-20(18)28(21)5-2/h6-15H,4-5,16H2,1-3H3/b22-21+,26-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDKBBWZOGSBSZ-LTTYQNBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=C2N(C(=O)C(=C3C=CC4=CC=CC=C4N3CC)S2)C5=CC=C(C=C5)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/2\N(C(=O)/C(=C\3/C=CC4=CC=CC=C4N3CC)/S2)C5=CC=C(C=C5)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

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